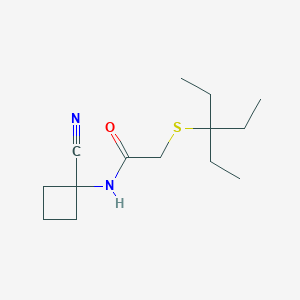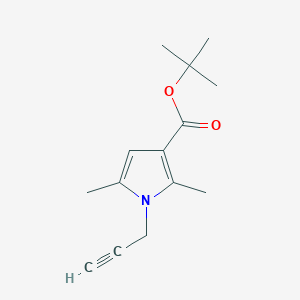![molecular formula C15H20ClN3O2 B2741456 Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate CAS No. 338406-20-5](/img/structure/B2741456.png)
Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate: is explored in medicinal chemistry for its potential to act as a building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperazine ring attached to a chlorophenyl group, makes it a candidate for creating molecules that could interact with central nervous system receptors .
Agriculture
In the agricultural sector, this compound could be investigated for its use in developing novel pesticides or herbicides. The chlorophenyl group in its structure is similar to that found in certain classes of pesticides, suggesting that it may interfere with the nervous systems of pests .
Material Science
The acrylate group in Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate offers potential applications in material science. It could be polymerized to form new types of plastics or resins with unique properties, such as increased durability or chemical resistance .
Environmental Science
This compound’s reactivity and potential biodegradability make it of interest in environmental science. Researchers could explore its use in bioremediation processes to degrade pollutants or in the synthesis of environmentally friendly materials .
Biochemistry
Biochemists might study Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate for its interaction with biological macromolecules. It could serve as a probe to understand protein-ligand interactions or as a precursor to molecules that can modulate enzyme activity .
Pharmacology
Finally, in pharmacology, this compound could be used to develop new therapeutic agents. Its structure allows for the possibility of creating molecules that could act on various pharmacological targets, potentially leading to treatments for diseases where modulation of neurotransmitter systems is beneficial .
properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-21-15(20)11-14(17)19-8-6-18(7-9-19)13-5-3-4-12(16)10-13/h3-5,10-11H,2,6-9,17H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVFSNQFNIWEE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)
![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)




![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)